molecular formula C14H23NO2 B14417768 Ethyl 4-hexylpyridine-1(4H)-carboxylate CAS No. 82126-17-8

Ethyl 4-hexylpyridine-1(4H)-carboxylate

Cat. No.: B14417768
CAS No.: 82126-17-8
M. Wt: 237.34 g/mol
InChI Key: UGBKZHHAFQHEAT-UHFFFAOYSA-N
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Description

Ethyl 4-hexylpyridine-1(4H)-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an ethyl ester group at the carboxylate position and a hexyl chain at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hexylpyridine-1(4H)-carboxylate typically involves the condensation of 4-hexylpyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hexyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-hexylpyridine-1(4H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.

Comparison with Similar Compounds

    Ethyl 4-methylpyridine-1(4H)-carboxylate: Similar structure but with a shorter alkyl chain.

    Ethyl 4-phenylpyridine-1(4H)-carboxylate: Contains a phenyl group instead of a hexyl chain.

    Ethyl 4-butylpyridine-1(4H)-carboxylate: Features a butyl chain instead of a hexyl chain.

Uniqueness: Ethyl 4-hexylpyridine-1(4H)-carboxylate is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or material with specific properties.

Properties

CAS No.

82126-17-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

ethyl 4-hexyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C14H23NO2/c1-3-5-6-7-8-13-9-11-15(12-10-13)14(16)17-4-2/h9-13H,3-8H2,1-2H3

InChI Key

UGBKZHHAFQHEAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CN(C=C1)C(=O)OCC

Origin of Product

United States

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